Trovafloxacin-d4 Mesylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trovafloxacin-d4 mesylate is an important and widely used research tool in the field of biochemistry and physiology. It is a synthetic derivative of the antibiotic trovafloxacin, which is used to treat bacterial infections. The d4 mesylate form of trovafloxacin has been used extensively in research to study the biochemical and physiological effects of the drug, as well as its mechanism of action.

Aplicaciones Científicas De Investigación

Treatment of Bacterial Keratitis

Trovafloxacin mesylate has been used in the treatment of experimental bacterial keratitis. The drug was found to be effective in treating keratitis caused by various strains of bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Pseudomonas aeruginosa . The study involved susceptibility tests to determine the minimum inhibitory concentration (MIC) of trovafloxacin compared with ciprofloxacin and ofloxacin .

Antibiotic for Gonorrhea and Chlamydia

Trovafloxacin is used as an antibiotic for the treatment of infections caused by Neisseria gonorrhoeae and Chlamydia trachomatis . It has been used to treat uncomplicated urethral gonorrhea in males and endocervical and rectal gonorrhea in females .

Inhibition of DNA Topoisomerase IV and DNA Gyrase

Trovafloxacin mesylate inhibits bacterial DNA topoisomerase IV and DNA gyrase . These enzymes are involved in the uncoiling of supercoiled DNA in bacteria. By forming a stable quinolone-DNA complex with these enzymes, trovafloxacin reversibly inhibits DNA synthesis .

Treatment of Community Acquired Pneumonia

Trovafloxacin has been used in the treatment of community-acquired pneumonia . This is a type of pneumonia contracted by a person with little contact with the healthcare system .

Treatment of Complicated Intra-Abdominal Infections

Trovafloxacin has been used in the treatment of complicated intra-abdominal infections . These are infections that extend beyond the hollow viscus of origin into the peritoneal space and are associated with either abscess formation or peritonitis .

Treatment of Complicated Skin and Skin Structure Infection

Trovafloxacin has been used in the treatment of complicated skin and skin structure infections . These are infections that involve deeper soft tissue or require significant surgical intervention .

Mecanismo De Acción

Target of Action

Trovafloxacin-d4 Mesylate primarily targets DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair . DNA gyrase is involved in the supercoiling of DNA, while topoisomerase IV plays a key role in partitioning the chromosomal DNA during bacterial cell division .

Mode of Action

Trovafloxacin-d4 Mesylate exerts its antibacterial activity by inhibiting the uncoiling of supercoiled DNA in various bacteria . It achieves this by blocking the activity of DNA gyrase and topoisomerase IV . This inhibition prevents the normal functioning of these enzymes, thereby disrupting DNA replication and transcription, and ultimately leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Trovafloxacin-d4 Mesylate is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, Trovafloxacin-d4 Mesylate prevents the uncoiling of supercoiled DNA, which is a crucial step in DNA replication . This disruption in the DNA replication pathway leads to the cessation of bacterial growth and proliferation .

Pharmacokinetics

Trovafloxacin is metabolized by conjugation, with the role of cytochrome P450 oxidative metabolism being minimal . The major metabolites include the ester glucuronide, which appears in the urine (13% of the administered dose), and the N-acetyl metabolite, which appears in the feces and serum (9% and 2.5% of the administered dose, respectively) .

Result of Action

The result of Trovafloxacin-d4 Mesylate’s action is the inhibition of bacterial growth and proliferation . By blocking the activity of DNA gyrase and topoisomerase IV, Trovafloxacin-d4 Mesylate disrupts DNA replication and transcription, leading to bacterial cell death .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Trovafloxacin-d4 Mesylate involves the reaction of Trovafloxacin-d4 with methanesulfonic acid (mesylate) in the presence of a base.", "Starting Materials": ["Trovafloxacin-d4", "Methanesulfonic acid", "Base (e.g. sodium hydroxide, potassium hydroxide)"], "Reaction": [ "First, Trovafloxacin-d4 is dissolved in a suitable solvent (e.g. dichloromethane, chloroform)", "Next, a base is added to the solution to deprotonate the Trovafloxacin-d4", "Then, methanesulfonic acid is added dropwise to the solution while stirring at a low temperature (e.g. 0-5°C)", "The reaction mixture is allowed to stir at room temperature for a period of time (e.g. 12-24 hours)", "The resulting solid is filtered and washed with a suitable solvent (e.g. ethanol, diethyl ether)", "The solid is dried under vacuum to yield Trovafloxacin-d4 Mesylate" ] } | |

Número CAS |

1346601-60-2 |

Fórmula molecular |

C21H19F3N4O6S |

Peso molecular |

516.485 |

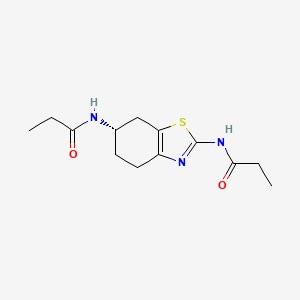

Nombre IUPAC |

7-[(1R,5S)-6-amino-2,2,4,4-tetradeuterio-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid |

InChI |

InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?;/i5D2,6D2; |

Clave InChI |

DYNZICQDCVYXFW-KMPLGVCYSA-N |

SMILES |

CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F |

Sinónimos |

7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid-d4 Methanesulfonate; CP 99219-d4; CP 99219-27-d4; Trovafloxacin-d4 Methanesulfonate; Trovafloxacin-d4 Monomethane |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583960.png)

![[2'-13C]ribothymidine](/img/structure/B583963.png)

![5-Methyl-[3'-13C]uridine](/img/structure/B583966.png)

![[5'-13C]ribothymidine](/img/structure/B583967.png)

![Pyrido[3,2-e][1,2,4]triazin-5(8H)-one](/img/structure/B583975.png)

![[1-13Cfru]sucrose](/img/structure/B583980.png)